Boc-Lys(Boc)-OSu
Overview
Description
Benzenepentacarboxylic acid, also known as pentacarboxybenzene, is an organic compound with the molecular formula C₁₁H₆O₁₀. It is a derivative of benzene with five carboxyl groups attached to the benzene ring. This compound is primarily used in scientific research as a fluorescent dye for detecting and scavenging hydroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepentacarboxylic acid can be synthesized through a multi-step reaction. One common method involves the use of aluminium chloride and carbon disulfide, followed by treatment with diluted nitric acid at high temperatures (160-170°C) . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for benzenepentacarboxylic acid are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The synthesis involves careful control of reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) can be used to reduce the carboxyl groups.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can produce hydroxybenzenepentacarboxylic acid .
Scientific Research Applications
Benzenepentacarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting hydroxyl radicals in various chemical systems.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential use in detecting and scavenging harmful radicals in biological systems.
Mechanism of Action
The primary mechanism of action of benzenepentacarboxylic acid involves its ability to detect and scavenge hydroxyl radicals. The compound acts as a fluorescent probe, reacting with hydroxyl radicals to form a single fluorescent product, hydroxybenzenepentacarboxylic acid . This reaction is highly sensitive and specific, making it a valuable tool for studying oxidative processes in various fields.
Comparison with Similar Compounds
Benzenepentacarboxylic acid can be compared with other similar compounds, such as:
Terephthalic acid: Another fluorescent probe used for detecting hydroxyl radicals, but with multiple reaction sites leading to less specific products.
Mellitic acid: A benzene derivative with six carboxyl groups, used in similar applications but with different reactivity and properties.
Trimesic acid: A benzene derivative with three carboxyl groups, used in various chemical and industrial applications.
Benzenepentacarboxylic acid is unique due to its specific reactivity with hydroxyl radicals, forming a single fluorescent product, which enhances its sensitivity and accuracy in detecting these radicals .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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